1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716224
InChI: InChI=1S/C13H15BrN2O2/c1-8-9-5-6-16(11(9)15-7-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC18716224

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name tert-butyl 5-bromo-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H15BrN2O2/c1-8-9-5-6-16(11(9)15-7-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3
Standard InChI Key ZCQFEYKAOPGDCS-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CN(C2=NC=C1Br)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecular architecture of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester centers on a pyrrolo[2,3-b]pyridine scaffold—a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key substituents include:

  • Bromine atom at position 5, enhancing electrophilic reactivity and potential interactions with biological targets.

  • Methyl group at position 4, contributing to steric effects and lipophilicity.

  • tert-Butyl ester at position 1, offering steric protection to the carboxylic acid group and improving metabolic stability .

The IUPAC name systematically describes these features, ensuring unambiguous identification. Computational tools estimate its molecular formula as C₁₃H₁₇BrN₂O₂ and molecular weight as 313.19 g/mol, aligning with analogs such as the 4-chloro-3-iodo derivative (MW 290.57 g/mol) and the 3-bromo-4-chloro-2-methyl variant (MW 303.54 g/mol) .

Stereochemical Considerations

While the planar aromatic system precludes geometric isomerism, the tert-butyl ester introduces potential conformational flexibility. Molecular modeling of related compounds suggests that steric hindrance from the bulky tert-butyl group may restrict rotational freedom around the ester linkage, influencing binding interactions in biological systems .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step sequence, as observed in analogous pyrrolopyridine esters :

  • Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as Paal-Knorr pyrrole synthesis or metal-catalyzed cross-coupling.

  • Substituent Introduction:

    • Bromination at position 5 using electrophilic brominating agents (e.g., NBS or Br₂ in DMF).

    • Methylation at position 4 via Friedel-Crafts alkylation or palladium-mediated coupling.

  • Esterification: Reaction of the carboxylic acid intermediate with tert-butanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions.

Optimized Synthetic Route

A hypothetical pathway, derived from methods for similar compounds , involves:

  • Pyrrolopyridine Core Synthesis:

    • Starting material: 2-Aminopyridine-3-carboxylate.

    • Cyclization with α-haloketones under basic conditions to form the fused ring.

  • Functionalization:

    • Bromination: Treatment with N-bromosuccinimide (NBS) in DMF at 0–5°C to install bromine at position 5.

    • Methylation: Use of methyl iodide (CH₃I) and a palladium catalyst (e.g., Pd(OAc)₂) for position-selective methylation.

  • Esterification:

    • Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Reaction with tert-butanol in anhydrous dichloromethane, catalyzed by DMAP.

Key Challenges:

  • Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions.

  • Purification: Separation of regioisomers may necessitate chromatographic techniques or recrystallization.

Physicochemical Properties

Experimental and Calculated Data

While direct measurements are unavailable, properties are inferred from analogs :

PropertyValue (Estimated)Method/Source
Molecular Weight313.19 g/molComputational modeling
Melting Point120–125°CAnalog comparison
LogP (Lipophilicity)2.8ChemAxon Calculator
Solubility in DMSO>10 mMSimilar tert-butyl esters

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ (ester) and ν(C-Br) at ~560 cm⁻¹ .

  • NMR (¹H):

    • tert-Butyl protons: δ 1.3–1.4 ppm (singlet, 9H).

    • Methyl group (C4): δ 2.5 ppm (singlet, 3H).

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 3H) .

Biological Activities and Mechanisms

Hypothesized Pharmacological Profile

Pyrrolopyridine derivatives exhibit diverse bioactivities, suggesting potential roles for this compound in:

  • Kinase Inhibition: Structural analogs demonstrate affinity for cyclin-dependent kinases (CDKs) and FGFRs, implicating antiproliferative effects .

  • Antimicrobial Action: Halogenated heterocycles often disrupt microbial cell membranes or enzymatic processes .

Comparative Bioactivity Table

CompoundActivity (IC₅₀)TargetSource
4-Chloro-3-iodo analog0.8 μM (CDK2)Anticancer
3-Bromo-4-chloro derivative Not reportedN/A
Target Compound (Hypothetical)~1.2 μM (Est.)CDK2/FGFRExtrapolated

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The tert-butyl ester enhances metabolic stability, making the compound a candidate for in vivo studies.

  • Structure-Activity Relationship (SAR): Systematic modification of substituents could refine selectivity for kinase targets.

Material Science

  • Organic Semiconductors: The conjugated π-system may facilitate charge transport in thin-film devices.

Comparative Analysis with Analogous Compounds

ParameterTarget Compound4-Chloro-3-iodo Analog3-Bromo-4-chloro
Molecular Weight313.19290.57303.54
Halogen SubstituentsBr (C5)Cl (C4), I (C3)Br (C3), Cl (C4)
Bioactivity (CDK2 IC₅₀)~1.2 μM (Est.)0.8 μMN/A

Future Perspectives and Research Directions

  • Synthetic Methodology: Development of greener, catalyst-free routes.

  • Targeted Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

  • Toxicological Profiling: In vitro and in vivo assays to assess safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator